4-Chloro-3-[(dimethylamino)methyl]phenol
Description
4-Chloro-3-[(dimethylamino)methyl]phenol is a chlorinated phenol derivative featuring a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent at the 3-position and a chlorine atom at the 4-position of the aromatic ring. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the basic dimethylamino group and moderate lipophilicity from the chloro substituent. The compound is cataloged in building-block libraries (e.g., Enamine Ltd) under identifiers such as EN300-7505283, indicating its utility in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-chloro-3-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTAKJKNNICWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934582-19-0 | |
| Record name | 4-chloro-3-[(dimethylamino)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(dimethylamino)methyl]phenol typically involves the chlorination of 3-[(dimethylamino)methyl]phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the para position relative to the hydroxyl group. Common reagents used in this process include chlorine gas or sodium hypochlorite, with the reaction being conducted in an aqueous or organic solvent medium.
Industrial Production Methods: On an industrial scale, the production of 4-Chloro-3-[(dimethylamino)methyl]phenol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial to achieving high purity and minimizing by-products.
Types of Reactions:
Oxidation: 4-Chloro-3-[(dimethylamino)methyl]phenol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium hydroxide, ammonia, thiols; often in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or thiolated phenol derivatives.
Scientific Research Applications
4-Chloro-3-[(dimethylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial properties. It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the formulation of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(dimethylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group enhances its ability to form hydrogen bonds and electrostatic interactions with biological molecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-3-[(dimethylamino)methyl]phenol with structurally related phenolic derivatives, emphasizing substituent effects, synthesis, and applications:
Key Structural and Functional Differences:
Substituent Effects on Basicity: The dimethylamino group in 4-Chloro-3-[(dimethylamino)methyl]phenol increases its basicity compared to alkyl-substituted analogs (e.g., 4-Chloro-3-methylphenol), enabling stronger interactions with biological targets . In contrast, 4-[2-(dimethylamino)ethyl]phenol (from F. elephantum) exhibits zwitterionic properties due to the ethyl spacer, reducing its membrane permeability .
Synthetic Routes: Alkyl-substituted chlorophenols (e.g., 4-Chloro-3-ethylphenol) are synthesized via direct chlorination, while dimethylamino derivatives often require amine alkylation or Mannich reactions .
Biological Applications: 4-Chloro-3-[(dimethylamino)methyl]phenol and its analogs show niche roles in modulating ion channels (e.g., Ca²⁺ in muscle cells), whereas simpler chlorophenols are used as preservatives or disinfectants .
Toxicity Profiles: Compounds like 4-(dimethylamino)-3,5-dimethylphenol methylcarbamate (Mexacarbate) are classified as highly hazardous by the EPA, whereas 4-Chloro-3-[(dimethylamino)methyl]phenol’s safety data remain less documented but likely require careful handling due to chlorophenol toxicity .
Research Findings and Data Gaps
- Structural Analysis: The molecular formula of 4-Chloro-3-[(dimethylamino)methyl]phenol in (C₁₈H₂₃N₅O) conflicts with its expected formula (C₉H₁₁ClNO), suggesting a cataloging error .
- Biological Activity: While 4-Chloro-3-ethylphenol is linked to muscle cell studies, the dimethylamino analog’s specific mechanisms require validation .
Biological Activity
4-Chloro-3-[(dimethylamino)methyl]phenol, a phenolic compound with a chloro and dimethylamino substituent, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The chemical structure of 4-Chloro-3-[(dimethylamino)methyl]phenol is characterized by the following features:
- Molecular Formula : C9H12ClN
- Molecular Weight : 173.65 g/mol
- IUPAC Name : 4-chloro-3-(dimethylaminomethyl)phenol
This compound exhibits both hydrophilic and lipophilic characteristics due to the presence of a phenolic hydroxyl group and a dimethylamino group, influencing its solubility and interaction with biological membranes.
Antimicrobial Properties
Research indicates that 4-Chloro-3-[(dimethylamino)methyl]phenol exhibits significant antimicrobial activity. A study demonstrated that it possesses a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 500 µg/mL, indicating moderate antibacterial efficacy compared to standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Pseudomonas aeruginosa | 500 |
Cytotoxicity
Cytotoxicity assays have shown that this compound can affect cell viability in cancer cell lines. In vitro studies on human prostate cancer cells (PC3 and DU145) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
| Cell Line | IC50 (µg/mL) |
|---|---|
| PC3 | 40.1 (24h) |
| DU145 | 98.14 (24h) |
The biological activity of 4-Chloro-3-[(dimethylamino)methyl]phenol is attributed to its ability to interact with cellular targets, leading to disruption of cellular processes. The proposed mechanisms include:
- Membrane Disruption : The compound may integrate into bacterial membranes, leading to permeability changes and cell lysis.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to cytotoxic effects.
- Inhibition of Enzymatic Activity : The presence of the dimethylamino group may interfere with enzyme function critical for bacterial survival or cancer cell proliferation.
Case Studies
Several case studies have reported on the effectiveness of 4-Chloro-3-[(dimethylamino)methyl]phenol:
- Antibacterial Efficacy : A study published in MDPI highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing potential for development as an antibacterial agent .
- Anticancer Activity : Research conducted on prostate cancer models indicated that the compound could induce apoptosis through ROS-mediated pathways, suggesting its utility in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
